5-(thiophen-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide
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Description
5-(thiophen-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H10F3N5O2S and its molecular weight is 393.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been reported to inhibit dipeptidyl peptidase iv (dpp-iv) and c-Met kinase . DPP-IV is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels . c-Met kinase is a protein that plays a crucial role in embryonic development, organogenesis, and wound healing .
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to a decrease in the activity of these enzymes .
Biochemical Pathways
Inhibition of dpp-iv can lead to an increase in the levels of incretin hormones, thereby reducing blood glucose levels . Inhibition of c-Met kinase can affect various cellular processes such as cell growth, morphogenesis, and cell differentiation .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability in preclinical species .
Result of Action
Inhibition of dpp-iv can lead to a decrease in blood glucose levels, which could be beneficial in the treatment of type 2 diabetes . Inhibition of c-Met kinase can affect cell growth and differentiation, which could potentially be used in cancer treatment .
Properties
IUPAC Name |
5-thiophen-2-yl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5O2S/c17-16(18,19)9-3-1-5-24-13(21-22-14(9)24)8-20-15(25)10-7-11(26-23-10)12-4-2-6-27-12/h1-7H,8H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOACMSKKJASCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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